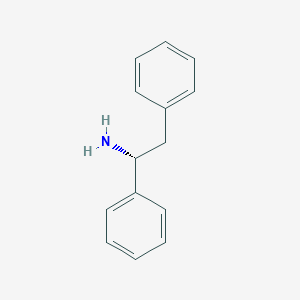

(1R)-1,2-diphenylethan-1-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1R)-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362564 | |

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34645-25-5 | |

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Enantiomeric Form

(1R)-1,2-diphenylethan-1-amine is classified as a primary amine, featuring a benzeneethanamine framework. ontosight.ai Its structure consists of an ethylamine (B1201723) backbone with two phenyl groups attached to the carbon atoms. The designation "(1R)" specifies the stereochemistry at the first carbon of the ethane (B1197151) chain, indicating a specific three-dimensional arrangement of the groups attached to this chiral center.

This compound is one of two enantiomers of 1,2-diphenylethylamine (B1359920), the other being (1S)-1,2-diphenylethan-1-amine. nih.gov Enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties except for their interaction with plane-polarized light and other chiral substances. The specific spatial configuration of this compound is crucial to its function in asymmetric synthesis, where it imparts a high degree of stereochemical control.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H15N |

| Molecular Weight | 197.28 g/mol ontosight.aichembk.com |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Boiling Point | 120 °C (at 0.3 Torr) chembk.com |

| Melting Point | 35-40°C ontosight.ai |

| Synonyms | (R)-1,2-Diphenylethylamine, (1R)-1,2-diphenylethanamine ontosight.ainih.gov |

General Significance of Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable in modern organic chemistry, particularly in the realm of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral product. acs.orgnih.gov These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals where a specific stereoisomer is required for biological activity. nih.govacs.org It is estimated that around 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.govacs.org

The significance of chiral amines stems from their versatile roles in chemical reactions:

Chiral Auxiliaries: They can be temporarily incorporated into a non-chiral substrate to direct a subsequent stereoselective transformation. After the desired chirality is established, the auxiliary is removed.

Chiral Resolving Agents: Chiral amines are widely used to separate mixtures of enantiomers (racemates) by forming diastereomeric salts that have different physical properties, such as solubility, allowing for their separation. sigmaaldrich.com

Chiral Ligands and Catalysts: Perhaps their most impactful role is as components of chiral catalysts. acs.orgnih.gov When a chiral amine is coordinated to a metal center, it creates a chiral environment that can influence the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity. acs.org They are also used as organocatalysts, which are metal-free small organic molecules that can catalyze asymmetric reactions. mdpi.com

Overview of 1r 1,2 Diphenylethan 1 Amine As a Precursor and Reagent in Academic Research

Stereoselective Synthesis Approaches for Chiral Benzeneethanamine Derivatives

Stereoselective synthesis provides a direct route to enantiomerically pure chiral amines, avoiding the need for resolving racemic mixtures and the associated loss of 50% of the material. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent method is the asymmetric hydrogenation of prochiral imines or enamines. For instance, the N-tosylated derivative of 1,2-diphenylethylenediamine (TsDPEN) is a highly effective ligand precursor for catalysts used in asymmetric transfer hydrogenation. wikipedia.org Ruthenium complexes incorporating chiral TsDPEN ligands have been successfully used for the asymmetric reduction of imines. beilstein-journals.org For example, the catalyst [RuCl(p-cymene)(S,S)-TsDPEN] is used to hydrogenate benzil (B1666583) to (R,R)-hydrobenzoin, demonstrating the desymmetrization of a symmetric molecule into a chiral product. wikipedia.org The efficiency of these catalysts can be solvent-dependent; a catalyst based on N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine showed good enantiomeric excess (ee) in several solvents but was inactive in acetonitrile. beilstein-journals.org

Another powerful strategy involves the use of chiral auxiliaries. Ellman's chiral tert-butanesulfinamide has emerged as a highly efficient reagent for the stereoselective synthesis of a wide array of chiral amines. osi.lv This method involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinyl imine, which is then diastereoselectively reduced. The auxiliary can be subsequently removed under mild acidic conditions to afford the desired chiral amine in high enantiopurity. osi.lv

Enzymatic approaches also offer high stereoselectivity. Engineered amine transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. google.com These biocatalysts can preferentially produce one enantiomer of an amine, often with excellent enantiomeric excess. google.com For example, omega-amino acid transaminases can stereoselectively synthesize one chiral form of an amine from a ketone, effectively excluding the other enantiomer. google.com

The following table summarizes key findings from various stereoselective synthesis approaches.

Table 1: Comparison of Stereoselective Synthesis Methods for Chiral Amines| Method | Catalyst/Auxiliary | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium complex with N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine | Cyclic Imine | (S)-Amine | 72-75% | beilstein-journals.org |

| Asymmetric Transfer Hydrogenation | (cymene)Ru(S,S-TsDPEN) | Benzil | (R,R)-Hydrobenzoin | Not specified | wikipedia.org |

| Chiral Auxiliary Method | N-tert-Butanesulfinamide | Ketones/Aldehydes | Chiral Amines | High | osi.lv |

| Biocatalysis | Omega-amino acid transaminase | R,S-1-amino-1-phenylethane | R-1-phenyl-3-aminobutane | 98.4% | google.com |

| Biocatalysis | Omega-amino acid transaminase | R,S-1-amino-1-(4-bromophenyl)ethane | R-1-amino-1-(4-bromophenyl)ethane | 97.6% | google.com |

Enantiomeric Resolution Techniques Applicable to 1,2-Diphenylethylamine Isomers

Enantiomeric resolution is a classical yet widely practiced technique for separating racemic mixtures of chiral compounds. For 1,2-diphenylethylamine and its derivatives, several effective resolution methods have been established.

The most common method involves the formation of diastereomeric salts using a chiral resolving agent. Racemic 1,2-diphenylethylamine can be resolved by forming a salt with an enantiomerically pure acid, such as (+)-tartaric acid. researchgate.net The resulting diastereomeric salts, (S)-amine·(+)-tartrate and (R)-amine·(+)-tartrate, exhibit different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

A more advanced technique is enzymatic kinetic resolution. This method utilizes enzymes that selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Engineered amine transaminases have been employed for the kinetic resolution of racemic 1,2-diphenylethylamine. In this process, one enantiomer is converted into the corresponding ketone, allowing the separation of the remaining, unreacted enantiomer with high enantiomeric excess (>99% ee).

A novel approach combines resolution with chemical activation. For instance, (±)-iso-amarine can be coupled with (R)-acetylmandelic acid to form two separable diastereoisomeric N-acylamidines. researchgate.net This strategy achieves both the enantiomeric resolution and the activation of the aminal for subsequent hydrolysis to the desired diamines. researchgate.net

The table below highlights different resolution techniques for 1,2-diphenylethylamine isomers.

Table 2: Enantiomeric Resolution Techniques for 1,2-Diphenylethylamine| Technique | Resolving Agent/Enzyme | Starting Material | Key Finding | Reference |

|---|---|---|---|---|

| Diastereomeric Salt Formation | (+)-Tartaric Acid | (±)-1,2-Diphenylethylamine | Separation of diastereomeric salts by fractional crystallization. | wikipedia.orgresearchgate.net |

| Enzymatic Kinetic Resolution | Engineered Amine Transaminase | Racemic 1,2-Diphenylethylamine | Achieves >99% ee for the unreacted enantiomer. | |

| Diastereomeric Derivative Formation | (R)-Acetylmandelic Acid | (±)-iso-Amarine | Simultaneous resolution and activation for hydrolysis. | researchgate.net |

Strategies for Preparation as a Synthetic Intermediate

Enantiomerically pure this compound and its parent compound, 1,2-diphenylethylenediamine (DPEN), are highly valued as synthetic intermediates and chiral auxiliaries in asymmetric synthesis. researchgate.net Their rigid backbone and the defined spatial orientation of the phenyl and amine groups create a well-defined chiral environment, which is crucial for inducing stereoselectivity in chemical transformations.

This compound and its enantiomer serve as precursors for more complex chiral molecules. For example, they are used to synthesize (S)- and (R)-1-(1,2-diphenylethyl)piperidine (DEP), which are potent NMDA receptor channel blockers. researchgate.netmeduniwien.ac.at

The diamine version, 1,2-diphenylethylenediamine (DPEN), is a cornerstone in the development of ligands for asymmetric catalysis. researchgate.net The N-tosylated derivative, TsDPEN, is a precursor for the renowned Noyori-type catalysts used in asymmetric hydrogenation and transfer hydrogenation reactions. wikipedia.org These catalysts are highly effective for the enantioselective reduction of ketones and imines, producing chiral alcohols and amines in high yields and enantioselectivities. wikipedia.orgbeilstein-journals.org The C₂-symmetry of (1R,2R)- or (1S,2S)-DPEN derivatives is advantageous as it reduces the number of possible diastereomeric transition states in a catalytic cycle. ethernet.edu.et

Furthermore, DPEN derivatives are employed as chiral building blocks for the construction of organocatalysts. They form the scaffold for various hydrogen-bond donor (HBD) organocatalysts, which are effective in a range of asymmetric reactions. researchgate.net They are also used as chiral solvating agents, for example, in determining the enantiomeric excess of chiral acids using NMR spectroscopy. lookchem.com

The applications of this compound and its derivatives as synthetic intermediates are summarized below.

Table 3: Applications as a Synthetic Intermediate| Intermediate | Application | Resulting Product/System | Significance | Reference |

|---|---|---|---|---|

| (R)- and (S)-1,2-Diphenylethylamine | Precursor | (R)- and (S)-1-(1,2-Diphenylethyl)piperidine (DEP) | Synthesis of potent NMDA receptor channel blockers. | researchgate.netmeduniwien.ac.at |

| (1R,2R)-N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | Chiral Ligand Precursor | Noyori-type Ruthenium Catalysts | High efficiency in asymmetric hydrogenation of ketones and imines. | wikipedia.orgbeilstein-journals.org |

| 1,2-Diphenylethylenediamine (DPEN) | Chiral Building Block | Hydrogen-Bond Donor (HBD) Organocatalysts | Effective in various enantioselective organic reactions. | researchgate.net |

| (1R,2R)-(+)-1,2-Diphenylethylenediamine | Chiral Solvating Agent | Diastereomeric complexes with chiral acids | Determination of enantiomeric excess by NMR spectroscopy. | lookchem.com |

Extensive research has been conducted to gather information on the applications of This compound as a chiral reagent in asymmetric transformations. However, the search has yielded limited specific data on this particular compound.

The available scientific literature and chemical databases primarily focus on a related, but structurally different, compound: (1R,2R)-1,2-diphenylethane-1,2-diamine (often abbreviated as DPEN). This diamine is a well-documented and widely used chiral ligand and auxiliary in a variety of asymmetric syntheses, including the production of chiral amines and amino acids.

While one source indicates that this compound is utilized as a reagent in the preparation of chiral amines and amino acids and as an intermediate in the synthesis of some pharmaceutical compounds, it does not provide the specific, in-depth research findings or data necessary to construct a detailed article as per the requested outline. ontosight.ai

Due to the lack of specific, verifiable information and research data for This compound in the context of the requested applications, it is not possible to generate the comprehensive and scientifically detailed article as instructed. The vast body of research pertains to its diamine analogue, and extrapolating this information would be scientifically inaccurate and would not adhere to the strict focus on the specified monoamine compound.

Therefore, the requested article on the applications of This compound cannot be provided at this time.

Advanced Analytical and Spectroscopic Characterization of 1r 1,2 Diphenylethan 1 Amine

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) is the most common approach, enabling the differential interaction of enantiomers and thus their separation. nih.gov

Chiral HPLC stands as a primary and highly effective method for determining the enantiomeric purity of (1R)-1,2-diphenylethan-1-amine. This technique relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

The separation mechanism is based on the differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the two enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of chiral compounds, including primary amines. mdpi.com For primary amines like this compound, cyclofructan-based and crown ether-based CSPs are also highly effective. nih.govchromatographyonline.com

Key to a successful separation is the optimization of the mobile phase composition. In normal-phase chromatography, a mixture of a nonpolar solvent (like hexane) and a polar modifier (such as isopropanol (B130326) or ethanol) is typically used. doi.org The addition of small amounts of an acidic or basic additive, like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), can significantly improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica (B1680970) support. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Condition |

|---|---|

| Column (CSP) | Chiralpak® AD-H, Chiralpak® OD-H, Larihc CF6-P |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) or Hexane/Ethanol (80:20, v/v) chromatographyonline.comdoi.org |

| Additives | 0.2-0.3% Trifluoroacetic acid (TFA) and Triethylamine (TEA) chromatographyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 230 or 254 nm rsc.org |

| Temperature | Ambient (e.g., 25 °C) rsc.org |

This table presents typical starting conditions for the chiral separation of primary amines; method optimization is required for specific analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Enantiomeric Excess

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (% ee) of a chiral sample. Since enantiomers are isochronous (exhibit identical NMR spectra) in an achiral environment, the strategy involves creating a diastereomeric environment. This is achieved by adding a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Chiral solvating agents, including chiral lanthanide shift reagents like tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) (Eu(hfc)₃), form non-covalent diastereomeric complexes with the enantiomers. chemistnotes.comslideshare.net These complexes have distinct chemical environments, resulting in separate signals for corresponding protons in the ¹H NMR spectrum. chemistnotes.com The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer. slideshare.net The magnitude of the induced shift depends on the concentration of the shift reagent and the distance of the specific proton from the Lewis basic amine group that coordinates to the lanthanide. chemistnotes.comlibretexts.org

Another approach involves using other CSAs, such as (R)-BINOL in conjunction with 2-formylphenylboronic acid, which react with the primary amine to form a three-component assembly. bham.ac.uk The resulting diastereomers exhibit distinct signals, particularly for the benzylic and imine protons, allowing for the determination of the diastereomeric ratio and, by extension, the enantiomeric excess of the original amine. bham.ac.uk

Principle of NMR Enantiomeric Excess Determination:

Acquire the NMR spectrum of the chiral amine in an achiral solvent; enantiomers give a single set of signals.

Add a chiral solvating agent to the NMR tube.

The CSA interacts with both the (R) and (S) enantiomers to form two different, transient diastereomeric complexes ((R)-amine•(R)-CSA and (S)-amine•(R)-CSA).

These diastereomeric complexes are no longer mirror images and have different NMR spectra.

Select a well-resolved signal corresponding to a proton near the stereocenter for each diastereomer.

Integrate the peak areas for these distinct signals. The ratio of the areas directly corresponds to the ratio of the enantiomers in the sample.

Spectroscopic Characterization for Structural Confirmation

Beyond chiral analysis, standard spectroscopic methods are essential to confirm the molecular structure of 1,2-diphenylethan-1-amine. Mass spectrometry (MS) and Infrared (IR) spectroscopy provide key information about the compound's molecular weight, elemental composition, and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1,2-diphenylethan-1-amine reveals the presence of its characteristic functional groups. The N-H stretching vibrations of the primary amine group typically appear as a pair of medium-intensity bands in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The presence of the phenyl groups is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and strong C-H out-of-plane bending bands between 690 and 770 cm⁻¹, which are characteristic of monosubstituted benzene (B151609) rings. nist.gov

Table 2: Key IR Absorption Bands for 1,2-Diphenylethan-1-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Primary Amine |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Data sourced from NIST Chemistry WebBook for 1,2-Diphenylethylamine (B1359920). nist.gov

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 1,2-diphenylethan-1-amine provides its molecular weight and characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (197.28 g/mol ). A prominent fragmentation pathway is the benzylic cleavage, which is the scission of the C-C bond adjacent to the phenyl group and the amine. This leads to the formation of a stable tropylium (B1234903) ion (m/z 91) or a related benzyl (B1604629) fragment. Another significant fragmentation is the loss of a benzyl radical (•CH₂C₆H₅) to yield a fragment ion at m/z 106 ([M-91]⁺), which is often the base peak. nist.gov

Table 3: Major Mass Spectrometry Fragments for 1,2-Diphenylethan-1-amine

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 197 | [C₁₄H₁₅N]⁺ (Molecular Ion) |

| 106 | [M - C₇H₇]⁺ (Loss of benzyl radical) |

Data sourced from NIST Chemistry WebBook for 1,2-Diphenylethylamine. nist.gov

Computational and Mechanistic Investigations Pertaining to 1r 1,2 Diphenylethan 1 Amine

Theoretical Studies on Stereoselectivity in Reactions Involving the Compound

No specific theoretical studies detailing the stereoselectivity of reactions involving (1R)-1,2-diphenylethan-1-amine as a catalyst or chiral auxiliary have been identified. While general principles of stereoselection are understood, computational models and energy calculations for transition states in reactions specifically mediated by this compound are not present in the accessible literature.

Mechanistic Probes of Chiral Induction by this compound

Detailed mechanistic investigations, whether through computational modeling or experimental probes, that elucidate the precise pathways of chiral induction by this compound are not available. Such studies would typically involve the identification of key intermediates and transition states, and the analysis of non-covalent interactions responsible for the transfer of chirality. This specific information is currently lacking for this compound.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

There is no published research focusing on the comprehensive conformational analysis of this compound using quantum chemical calculations. Such an analysis would provide insight into the stable conformations of the molecule, the energy barriers between them, and how these factors influence its reactivity and role in asymmetric synthesis. Similarly, quantum chemical calculations detailing its electronic structure and reactivity parameters have not been specifically reported.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Efficient Synthetic Routes

The classical synthesis of chiral amines often relies on the resolution of racemic mixtures, a process inherently limited to a 50% theoretical yield. Modern research is focused on developing more efficient, atom-economical, and highly enantioselective methods to directly synthesize specific enantiomers like (1R)-1,2-diphenylethan-1-amine.

Asymmetric Hydrogenation: A leading strategy is the transition metal-catalyzed asymmetric hydrogenation of corresponding prochiral imines. This method is highly atom-economical, often utilizing molecular hydrogen as the reductant. wiley-vch.dewiley-vch.de Significant progress has been made with catalysts based on rhodium and iridium, paired with a vast library of chiral phosphorus ligands. wiley-vch.denih.govresearchgate.net These catalytic systems can achieve high yields and excellent enantioselectivities, providing a direct route to the desired chiral amine. The performance of these catalysts is highly dependent on the careful tuning of the ligand structure to create an optimal chiral environment for the substrate. wiley-vch.de

Biocatalysis: Enzymes are emerging as powerful tools for the synthesis of chiral amines due to their exceptional selectivity and ability to operate under mild conditions.

Transaminases (TAs): ω-Transaminases are particularly promising for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govmdpi.com This biocatalytic reductive amination uses an amino donor, such as L-alanine, to transfer an amino group to the ketone with high enantioselectivity. nih.gov A significant challenge is the unfavorable reaction equilibrium; however, strategies such as the removal of the pyruvate byproduct using a coupled enzyme system (e.g., lactate dehydrogenase) can drive the reaction to completion, achieving high yields and enantiomeric excesses greater than 99%. nih.gov Rational design and directed evolution are being used to engineer transaminases with improved activity towards bulky substrates like the precursors to 1,2-diphenylethanamine.

Dynamic Kinetic Resolution (DKR): This chemoenzymatic approach combines the high selectivity of an enzyme with a metal catalyst for in-situ racemization of the slower-reacting enantiomer. nih.gov For primary amines, a highly efficient DKR process utilizes Candida antarctica lipase B (CALB) for enantioselective acylation, coupled with a ruthenium-based catalyst (like the Shvo catalyst) to racemize the unreacted amine. nih.govorganic-chemistry.org This powerful combination allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the desired chiral amine. nih.gov

| Synthetic Method | Catalyst Type | Key Advantages | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium/Iridium complexes with chiral phosphine ligands | High atom economy, operational simplicity, high turnover numbers. | >95% |

| Transaminase-catalyzed Reductive Amination | ω-Transaminase (biocatalyst) | High enantioselectivity (>99%), mild reaction conditions (aqueous media, room temp). | >99% |

| Dynamic Kinetic Resolution | Lipase (e.g., CALB) + Ru-catalyst | Theoretical 100% yield, applicable to a wide range of amines. | >95% |

Exploration of Extended Applications in Asymmetric Reagent Design

The rigid 1,2-diphenylethane backbone of this compound makes it an exemplary chiral scaffold for the design of new generations of organocatalysts and ligands for metal-catalyzed reactions. Its structure allows for the precise spatial arrangement of catalytic functionalities, leading to highly organized transition states and excellent stereocontrol.

Bifunctional Organocatalysts: A major area of research is the incorporation of the (1R)-1,2-diphenylethane motif into bifunctional organocatalysts, which use non-covalent interactions like hydrogen bonding to activate and orient substrates.

Thiourea (B124793) Derivatives: Chiral thioureas derived from the closely related (1R,2R)-1,2-diphenylethylenediamine (DPEN) have proven to be highly effective catalysts. nih.gov These molecules possess a hydrogen-bond donor (the thiourea) and a Brønsted base (the amine) on a chiral framework. This dual functionality allows them to simultaneously activate both the nucleophile and the electrophile in reactions like the Michael addition of carbonyl compounds to nitroalkenes, affording products with high diastereo- and enantioselectivities under neutral conditions. nih.gov

(Thio)phosphoramide Catalysts: Replacing the commonly used sulfonamide group with a thiophosphoramide moiety on a 1,2-diamine scaffold has led to catalysts with improved activity and selectivity in Michael additions to N-substituted maleimides. researchgate.net It is suggested that the weaker, more flexible hydrogen-bonding of the thiophosphoramide is beneficial for catalysis involving rigid electrophiles. researchgate.net

Chiral Ligands for Metal Catalysis: The diamine structure is a classic "privileged ligand" framework. Derivatizing the amino groups of this compound allows for the synthesis of a wide variety of bidentate ligands for transition metals like iridium, rhodium, and copper. These chiral metal complexes are highly effective in a range of asymmetric transformations. For instance, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation, leading to efficient and recyclable catalysts that produce chiral alcohols with excellent enantioselectivity. nih.gov

| Catalyst/Ligand Class | Key Structural Feature | Application Example |

| Thiourea Organocatalysts | Thiourea (H-bond donor) + Amine (base) on chiral backbone | Asymmetric Michael addition of ketones to nitroalkenes |

| Thiophosphoramide Organocatalysts | Thiophosphoramide (H-bond donor) on chiral backbone | Asymmetric conjugate addition of aldehydes to maleimides |

| Polymeric Diamine Ligands | Polymer-supported chiral diamine | Iridium-catalyzed asymmetric transfer hydrogenation of ketones |

Integration into Complex Chemical Synthesis Pathways

The value of this compound and its derivatives is ultimately demonstrated by their successful application in the construction of complex, high-value molecules such as pharmaceuticals and natural products. sciencedaily.com They are employed both as chiral auxiliaries, where they are temporarily incorporated to direct a stereoselective reaction before being cleaved, and as the core of chiral catalysts that enable key bond-forming steps in a synthetic sequence.

Catalysis in Total Synthesis: Organocatalysts derived from the 1,2-diphenylethane scaffold are instrumental in key steps for synthesizing complex targets. For example, a green, enantioselective synthesis of the anticoagulant drug Warfarin (B611796) has been developed using (1R,2R)-DPEN as the catalyst for a Michael addition in water. mdpi.com Similarly, the asymmetric aziridination of cyclic enones, a critical transformation for accessing chiral amino acids and other natural products, can be catalyzed by DPEN. mdpi.com The utility of these catalysts has also been demonstrated in the synthesis of the bioactive compound (R)-Phenibut. nih.gov

Chiral Building Blocks: The amine itself serves as a versatile chiral building block. pharmaceutical-technology.com Its inherent stereochemistry can be transferred to a larger molecule, forming a crucial part of the final structure. This approach is widely used in the pharmaceutical industry to construct enantiomerically pure active pharmaceutical ingredients (APIs). A related compound, pseudoephenamine, which shares the 1,2-diphenylethanolamine backbone, is used as a practical chiral auxiliary in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.govharvard.edu The success of these auxiliaries highlights the effectiveness of the 1,2-diphenyl-substituted chiral scaffold in directing stereoselective transformations, a principle directly applicable to reagents derived from this compound.

Sustainable and Green Chemistry Approaches in its Synthesis and Application

In line with the principles of green chemistry, a significant research frontier is the development of more environmentally benign methods for both the synthesis and application of this compound. This involves reducing solvent use, employing safer reagents, and designing more efficient, recyclable catalytic systems.

Aqueous Media: A key goal of green chemistry is to replace volatile organic solvents with water. Research has shown that asymmetric reactions, such as the Michael addition, can be effectively catalyzed by unmodified primary amine organocatalysts like DPEN in aqueous media, demonstrating the potential for greener reaction conditions. mdpi.com

Mechanochemistry: Solvent-free reaction conditions represent a significant advance in green synthesis. Mechanochemistry, which uses mechanical force (e.g., ball-milling or grinding) to initiate chemical reactions, is a promising approach. nih.gov This technique has been successfully applied to the synthesis of chiral molecules, including the solvent-free synthesis of imines from chiral benzylamines and the preparation of organocatalysts. nih.govnih.gov These methods not only prevent pollution by eliminating bulk solvents but can also lead to shorter reaction times and higher yields. nih.gov An ethanol-assisted mechanochemical asymmetric coupling reaction has been developed that uses a recoverable chiral amine, showcasing a highly sustainable approach. rsc.org

| Green Approach | Description | Example Application |

| Aqueous Synthesis | Using water as the reaction solvent to replace volatile organic compounds (VOCs). | Asymmetric Michael addition catalyzed by DPEN in water. mdpi.com |

| Mechanochemistry | Using mechanical grinding or milling to conduct reactions without bulk solvents. | Solvent-free synthesis of fluorinated imines from chiral benzylamines. nih.gov |

| Catalyst Recycling | Immobilizing the chiral catalyst on a solid or polymeric support for easy recovery and reuse. | Iridium complexes of polymeric chiral diamines used in asymmetric transfer hydrogenation. nih.gov |

Q & A

Q. What are the common synthetic routes for (1R)-1,2-diphenylethan-1-amine, and how do their yields and purities compare?

- Methodological Answer : Three primary methods are documented:

- Catalytic Hydrogenation : Reduction of imine intermediates using palladium on carbon (5 wt% Pd/C) under hydrogen gas yields the amine in scalable quantities. Purification via column chromatography ensures high purity .

- Photoredox Catalysis : Pyrimidopteridine-based photocatalysts (e.g., PPTNO) enable hydroamination reactions with yields up to 86% at 25 mol% catalyst loading. Lower catalyst loadings (5–10 mol%) still provide moderate yields (72%) .

- Mechanochemical Synthesis : Solvent-free ball-mill reactions with 2,2-diphenylethan-1-amine and acyl chlorides produce amide derivatives, characterized by NMR and mass spectrometry. This method avoids solvent waste but may require post-synthetic purification .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H- and ¹³C-NMR confirm regiochemistry and stereochemistry, distinguishing between (1R) and (1S) configurations .

- Mass Spectrometry : High-resolution MS validates molecular weight and detects impurities, such as unreacted intermediates .

- Chromatography : Column chromatography (e.g., n-pentane:EtOAc gradients) or TLC (KMnO4 staining) monitors reaction progress and purity .

Q. What role does this compound serve in the synthesis of bioactive compounds?

- Methodological Answer : The amine acts as a chiral building block in pharmaceuticals, enabling asymmetric synthesis of:

- Hybrid Molecules : Mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide demonstrates its utility in creating bio-functional hybrids .

- Chiral Auxiliaries : Derivatives like N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1,2-diphenylethan-1-amine are intermediates in diagnostic markers and drug candidates .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its efficacy in asymmetric catalysis?

- Methodological Answer : The (1R,2R) or (1S,2S) configurations dictate enantioselectivity in organocatalytic systems. For example:

- Asymmetric Iodolactonization : (1R,2R)-configured amines paired with binaphthol ligands achieve high enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding and halogen interactions .

- Ligand Design : Palladium complexes with DPENImiPr ligands (derived from the amine) exhibit enhanced catalytic activity in C–N bond-forming reactions due to steric and electronic tuning .

Q. What strategies can resolve contradictions in yield data when using different photocatalysts for hydroamination reactions?

- Methodological Answer : Discrepancies in yields (e.g., 71% vs. 86% with pyrimidopteridine N-oxide vs. deoxygenated catalysts) arise from:

- Catalyst Loading : Higher loadings (25 mol%) improve yields but may complicate purification .

- Oxygen Sensitivity : Deoxygenated catalysts (e.g., PPT) minimize side reactions, enhancing efficiency .

- Reaction Scaling : Microscale screening with controlled atmospheres (e.g., H2 balloons) identifies optimal conditions before scale-up .

Q. How can ligand design incorporating this compound enhance transition metal catalyst performance?

- Methodological Answer :

- Steric Modulation : Bulky diphenyl groups in DPENImiPr ligands prevent catalyst deactivation by stabilizing metal centers (e.g., Pd(II)) during C–H activation .

- Electronic Tuning : Electron-donating substituents on the amine backbone increase metal-ligand bond strength, improving turnover frequencies in cross-coupling reactions .

Data Contradiction Analysis

- Hydrogenation vs. Photoredox Yields : Hydrogenation (e.g., 40% yield in photoredox synthesis vs. 86% in hydrogenation ) highlights trade-offs between scalability and reaction speed. Researchers must balance catalyst cost, reaction time, and purity requirements.

- Stereochemical Purity in Catalysis : Conflicting ee values in asymmetric reactions may stem from ligand-metal mismatches or solvent polarity effects. Systematic screening of solvent-ligand pairs (e.g., dichloromethane vs. ethanol) optimizes enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。